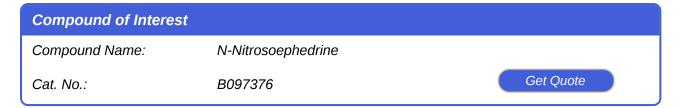


Spectroscopic Analysis of N-Nitrosoephedrine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **N-Nitrosoephedrine**, a nitrosamine derivative of the sympathomimetic amine ephedrine. Given the classification of many nitrosamines as probable human carcinogens, robust analytical methods for their identification and characterization are of paramount importance in drug development and safety assessment. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for **N-Nitrosoephedrine**, along with detailed experimental protocols.

Introduction

N-Nitrosoephedrine (C₁₀H₁₄N₂O₂) is formed from the reaction of ephedrine with a nitrosating agent, a process that can occur under certain physiological conditions.[1][2] Its stereoisomer, N-nitrosopseudoephedrine, is formed from pseudoephedrine.[1][3] The structural elucidation and quantification of these compounds are critical for toxicological studies and for monitoring their potential presence as impurities in pharmaceutical products. This guide focuses on the key spectroscopic techniques used to characterize **N-Nitrosoephedrine**.

Spectroscopic Data

The following tables summarize the expected quantitative data from NMR, IR, and MS analysis of **N-Nitrosoephedrine**. It is important to note that due to the limited availability of published spectral data specifically for **N-Nitrosoephedrine**, some of the presented data are estimations



based on the known spectral properties of its precursor, ephedrine, and general characteristics of N-nitroso compounds. Asymmetrical nitrosamines can exist as a mixture of E/Z rotamers due to restricted rotation around the N-N bond, which can lead to the observation of two sets of signals in NMR spectra.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-7 (Phenyl)	7.2 - 7.4	m	
H-1	~4.8	d	~4
H-2	3.0 - 3.2	m	
N-CH ₃	2.7 - 2.9 (and a second signal for the rotamer)	S	
C-CH₃	1.0 - 1.2	d	~7
ОН	Variable	br s	

Note: The chemical shifts are referenced to a standard internal solvent signal. The presence of rotamers may lead to the appearance of two distinct signals for the N-CH₃ group. The chemical shift of the H-1 proton in the precursor ephedrine is around 4.76 ppm.[6]

¹³C NMR (Carbon-13 NMR)



Carbon Assignment	Predicted Chemical Shift (ppm)	
C-7 (Phenyl, C-ipso)	~140	
C-7 (Phenyl, C-ortho, meta, para)	125 - 129	
C-1	~75	
C-2	~60	
N-CH₃	30 - 40 (two signals possible)	
C-CH₃	~15	

Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon atoms of the phenyl group will show distinct signals, and the presence of rotamers could result in peak doubling for carbons near the nitroso group, particularly the N-CH₃ carbon.

Infrared (IR) Spectroscopy

3200 - 3600 O-H stretch (alcohol) Broad, Medium 3000 - 3100 C-H stretch (aromatic) Medium 2850 - 3000 C-H stretch (aliphatic) Strong 1600 - 1650 C=C stretch (aromatic) Medium 1430 - 1470 N=O stretch (nitrosamine) Strong 1000 - 1100 N-N stretch (nitrosamine) Medium to Strong 1000 - 1260 C-O stretch (alcohol) Strong	Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2850 - 3000 C-H stretch (aliphatic) Strong 1600 - 1650 C=C stretch (aromatic) Medium 1430 - 1470 N=O stretch (nitrosamine) Strong 1000 - 1100 N-N stretch (nitrosamine) Medium to Strong	3200 - 3600	O-H stretch (alcohol)	Broad, Medium
1600 - 1650 C=C stretch (aromatic) Medium 1430 - 1470 N=O stretch (nitrosamine) Strong 1000 - 1100 N-N stretch (nitrosamine) Medium to Strong	3000 - 3100	C-H stretch (aromatic)	Medium
1430 - 1470 N=O stretch (nitrosamine) Strong 1000 - 1100 N-N stretch (nitrosamine) Medium to Strong	2850 - 3000	C-H stretch (aliphatic)	Strong
1000 - 1100 N-N stretch (nitrosamine) Medium to Strong	1600 - 1650	C=C stretch (aromatic)	Medium
	1430 - 1470	N=O stretch (nitrosamine)	Strong
1000 - 1260 C-O stretch (alcohol) Strong	1000 - 1100	N-N stretch (nitrosamine)	Medium to Strong
	1000 - 1260	C-O stretch (alcohol)	Strong

Note: The N=O stretching vibration in nitrosamines is a key characteristic band.[7] The exact position can vary depending on the molecular environment.

Mass Spectrometry (MS)



m/z	Proposed Fragment Ion	Fragmentation Pathway
195.1131	[M+H] ⁺	Protonated molecular ion
165	[M+H - NO] ⁺	Loss of the nitroso radical
177	[M+H - H ₂ O] ⁺	Loss of water
148	[M+H - NO - H ₂ O] ⁺	Sequential loss of nitroso radical and water
107	[C7H7O]+	Cleavage of the C-C bond adjacent to the phenyl group
77	[C ₆ H ₅] ⁺	Phenyl cation

Note: The molecular weight of **N-Nitrosoephedrine** is 194.23 g/mol . The observed mass of the protonated molecule may vary slightly depending on the mass spectrometer's accuracy. A common fragmentation pathway for nitrosamines is the loss of the NO radical (a mass difference of 30 Da).[1][8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **N-Nitrosoephedrine**.

Synthesis of N-Nitrosoephedrine

N-Nitrosoephedrine can be synthesized by the reaction of ephedrine with a nitrosating agent, such as nitrous acid, under acidic conditions.[2] A typical laboratory-scale synthesis involves dissolving ephedrine in an acidic solution and adding a nitrite salt at a controlled temperature.

NMR Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of **N-Nitrosoephedrine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if the solvent does not contain one.



- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the solvent residual peak or the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of N-Nitrosoephedrine (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.



- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal). The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **N-Nitrosoephedrine** in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 μg/mL. The solution can be directly infused into the mass spectrometer or injected into a liquid chromatograph coupled to the mass spectrometer (LC-MS).
- Instrumentation: A mass spectrometer with an appropriate ionization source, such as
 Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). A highresolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass
 measurements.
- Acquisition Parameters (for ESI):
 - Ionization Mode: Positive ion mode.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-40 V (can be varied to induce fragmentation).
 - Source Temperature: 100-150 °C.



- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 50-500.
- Tandem Mass Spectrometry (MS/MS): To confirm the identity of the compound and elucidate its fragmentation pathway, perform MS/MS on the protonated molecular ion ([M+H]+). Select the precursor ion (m/z 195.1) and apply a collision energy to induce fragmentation, then analyze the resulting product ions.
- Data Processing: The acquired mass spectra are processed to identify the molecular ion and characteristic fragment ions.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis of **N-Nitrosoephedrine**.

Caption: Proposed mass fragmentation pathway for **N-Nitrosoephedrine** in positive ion mode.

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References

- 1. N-Nitrosoephedrine | 1850-88-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Nitrosopseudoephedrine | LGC Standards [lgcstandards.com]
- 4. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 5. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]



- 8. Mass spectrometry of N-nitrosamines PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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